molecular formula C13H21NO4S B603114 N-(2-methoxyethyl)-3-methyl-4-propoxybenzene-1-sulfonamide CAS No. 1246821-18-0

N-(2-methoxyethyl)-3-methyl-4-propoxybenzene-1-sulfonamide

Cat. No. B603114
CAS RN: 1246821-18-0
M. Wt: 287.38g/mol
InChI Key: DJRFIVDWRVYWHW-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-3-methyl-4-propoxybenzene-1-sulfonamide” is a chemical compound. Based on its name, it contains a benzene ring which is a common structure in many organic compounds . It also contains functional groups such as methoxyethyl, propoxy, and sulfonamide. These functional groups can influence the properties and reactivity of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being a planar, cyclic structure with conjugated pi bonds, would contribute to the compound’s stability . The methoxyethyl, propoxy, and sulfonamide groups would be attached to the benzene ring at the 1, 3, and 4 positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of its functional groups . The sulfonamide group, for example, is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .

properties

IUPAC Name

N-(2-methoxyethyl)-3-methyl-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-4-8-18-13-6-5-12(10-11(13)2)19(15,16)14-7-9-17-3/h5-6,10,14H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFIVDWRVYWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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